molecular formula C30H23N3O3 B11472443 2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11472443
M. Wt: 473.5 g/mol
InChI Key: FDFXAPVVZKWBLR-UHFFFAOYSA-N
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Description

2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group attached to a pyrrole ring, which is further connected to a diphenyl-substituted benzoxazine ring. The compound’s structure imparts it with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the benzoxazine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Compared to other benzoxazine derivatives, 2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to the presence of the nitrophenyl and pyrrole groups. Similar compounds include:

    2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: Differing only in the position of the nitro group.

    2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: Where the nitro group is replaced by a chloro group.

    2-[1-(3-methylphenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine: Where the nitro group is replaced by a methyl group.

Properties

Molecular Formula

C30H23N3O3

Molecular Weight

473.5 g/mol

IUPAC Name

2-[1-(3-nitrophenyl)pyrrol-2-yl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C30H23N3O3/c34-33(35)25-16-9-15-24(21-25)32-20-10-19-28(32)29-31-27-18-8-7-17-26(27)30(36-29,22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-21,29,31H

InChI Key

FDFXAPVVZKWBLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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